3-Nitrophenylhydrazine

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

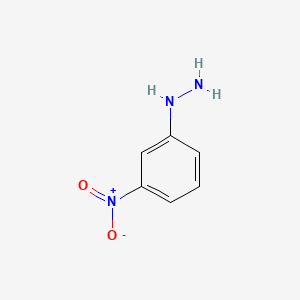

Structure

3D Structure

属性

IUPAC Name |

(3-nitrophenyl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O2/c7-8-5-2-1-3-6(4-5)9(10)11/h1-4,8H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFILLLZWNHOVHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00210925 | |

| Record name | 3-Nitrophenylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00210925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

619-27-2 | |

| Record name | (3-Nitrophenyl)hydrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=619-27-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Nitrophenylhydrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000619272 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Nitrophenylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00210925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-nitrophenylhydrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.628 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Role of 3-Nitrophenylhydrazine in Modern Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Nitrophenylhydrazine (3-NPH), a versatile reagent, has carved a significant niche in various domains of scientific research. Its utility spans from enhancing the analytical detection of low-abundance metabolites to serving as a key building block in the synthesis of novel heterocyclic compounds. This technical guide provides a comprehensive overview of the core applications of 3-NPH, with a focus on its role in analytical chemistry and synthetic organic chemistry. Detailed experimental protocols, quantitative data, and visual representations of key processes are presented to facilitate its practical application in the laboratory.

I. Analytical Chemistry: A Powerful Derivatization Agent for LC-MS

The primary application of 3-NPH in contemporary research lies in its use as a derivatization agent for liquid chromatography-mass spectrometry (LC-MS) analysis. Derivatization is a technique used to chemically modify an analyte to produce a new compound with properties that are more amenable to a particular analytical method. 3-NPH is particularly effective for the analysis of small, polar metabolites that are otherwise difficult to retain on reverse-phase chromatography columns and exhibit poor ionization efficiency in mass spectrometry.

Core Principle: 3-NPH reacts with carbonyl (aldehydes and ketones) and carboxyl functional groups in the presence of a coupling agent, typically 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), to form stable 3-nitrophenylhydrazone and 3-nitrophenylhydrazide derivatives, respectively.[1][2] These derivatives exhibit increased hydrophobicity, leading to improved chromatographic separation, and the nitro group enhances ionization efficiency, significantly boosting the sensitivity of detection by mass spectrometry.[1]

Analyte Classes Targeted by 3-NPH Derivatization:

-

Short-Chain Fatty Acids (SCFAs): Crucial metabolites in gut health and disease.[1]

-

N-Acyl Glycines (NAGlys): Important in detoxification and metabolic disease diagnosis.[3]

-

Organic Acids: Intermediates in central carbon metabolism (e.g., TCA cycle).[4][5]

-

Amino Acids: The building blocks of proteins.

-

Carbohydrates: Sugars and their derivatives.

-

Nucleotides, Carnitines, and Vitamins. [6]

Quantitative Data Summary

The use of 3-NPH as a derivatization agent leads to a significant improvement in the analytical performance for various classes of metabolites. The following tables summarize key quantitative data from a selection of studies.

Table 1: Performance Metrics for 3-NPH Derivatization in LC-MS Analysis of Short-Chain Fatty Acids (SCFAs)

| Analyte | Linearity Range (µM) | Lowest Limit of Detection (LLOD) (nM) | Lowest Limit of Quantitation (LLOQ) (nM) | Repeatability (CV%) | Reference |

| Lactate | 0.1 - 100 | 25 | 50 | ≤ 15 | [1] |

| Acetate | 0.1 - 100 | 500 | 1000 | ≤ 15 | [1] |

| Propionate | 0.1 - 100 | 25 | 50 | ≤ 15 | [1] |

| Butyrate | 0.1 - 100 | 25 | 50 | ≤ 15 | [1] |

| Valerate | 0.1 - 100 | 25 | 50 | ≤ 15 | [1] |

Table 2: Performance Metrics for 3-NPH Derivatization in LC-MS Analysis of N-Acyl Glycines (NAGlys)

| Analyte | Linearity (R²) | Repeatability (CV%) | Stability | Reference |

| Various NAGlys | > 0.99 | Good | Stable for 48h at room temperature | [3] |

Experimental Protocols

1. Derivatization of Short-Chain Fatty Acids (SCFAs) in Human Biofluids

This protocol is adapted from a method for the quantification of ten SCFAs in various human biofluids.[1]

-

Materials:

-

This compound hydrochloride (3-NPH·HCl)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI·HCl)

-

Water

-

Internal standards (isotopically labeled SCFAs)

-

-

Procedure:

-

Sample Preparation: Deproteinize serum or plasma samples by adding four volumes of ice-cold methanol containing internal standards. Centrifuge and collect the supernatant. For urine or fecal extracts, dilute appropriately with a methanol/water solution.

-

Derivatization Reaction:

-

To 50 µL of the prepared sample, add 50 µL of a freshly prepared solution of 200 mM 3-NPH·HCl in 50% aqueous methanol.

-

Add 50 µL of a freshly prepared solution of 120 mM EDCI·HCl containing 6% pyridine in 50% aqueous methanol.

-

-

Incubation: Vortex the mixture and incubate at 40°C for 30 minutes.

-

Analysis: After incubation, the sample is ready for injection into the LC-MS system.

-

2. Derivatization of N-Acyl Glycines (NAGlys) in Plasma and Urine

This protocol is based on a method for the targeted metabolomics analysis of NAGlys.[3]

-

Materials:

-

3-NPH·HCl

-

EDCI·HCl

-

Pyridine

-

Methanol

-

Water

-

Internal standards (isotopically labeled NAGlys)

-

-

Procedure:

-

Sample Preparation:

-

Plasma: Deproteinize 20 µL of plasma with 80 µL of ice-cold methanol containing internal standards. Centrifuge, collect the supernatant, dry it down, and reconstitute in 100 µL of 70% methanol.

-

Urine: Dilute urine samples 20-fold with 70% methanol.

-

-

Derivatization Reaction:

-

To 80 µL of the prepared sample or standard solution, add 40 µL of 200 mM 3-NPH·HCl in 70% methanol.

-

Add 40 µL of 120 mM EDCI·HCl containing 6% pyridine in 70% methanol.

-

-

Incubation: Vortex the mixture and incubate at room temperature (25°C) for 30 minutes.[3]

-

Analysis: The derivatized sample can be directly injected into the LC-MS system.

-

Visualizations

II. Synthetic Organic Chemistry: A Precursor for Heterocyclic Compounds

Beyond its prominent role in analytical chemistry, this compound is a valuable precursor in the synthesis of various heterocyclic compounds, most notably pyrazoles and their derivatives. The Knorr pyrazole (B372694) synthesis, a classic named reaction, utilizes the reaction of a hydrazine (B178648) with a 1,3-dicarbonyl compound to construct the pyrazole ring.[7][8][9][10][11]

Core Principle: Knorr Pyrazole Synthesis

The synthesis involves the condensation of this compound with a β-ketoester or a 1,3-diketone. The reaction typically proceeds through the formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[8][9] The presence of the nitro group on the phenyl ring can influence the reactivity and properties of the resulting pyrazole, making it a useful scaffold for further functionalization in drug discovery and materials science.

Experimental Protocol

General Procedure for Knorr Pyrazole Synthesis with this compound

This is a generalized protocol based on the principles of the Knorr pyrazole synthesis.[7][8]

-

Materials:

-

This compound

-

1,3-Dicarbonyl compound (e.g., ethyl acetoacetate, acetylacetone)

-

Solvent (e.g., ethanol, acetic acid)

-

Acid catalyst (optional, e.g., a few drops of glacial acetic acid)

-

-

Procedure:

-

Reaction Setup: Dissolve the 1,3-dicarbonyl compound in a suitable solvent in a round-bottom flask.

-

Addition of Hydrazine: Add an equimolar amount of this compound to the solution. If the hydrazine is in its hydrochloride salt form, a base may be needed to liberate the free hydrazine.

-

Heating: Heat the reaction mixture to reflux for a specified period (typically 1-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, the solvent can be removed under reduced pressure, and the crude product purified by recrystallization or column chromatography.

-

Visualizations

Conclusion

This compound stands out as a reagent of significant importance in modern scientific research. Its application as a derivatizing agent has revolutionized the sensitive and accurate quantification of a wide array of metabolites by LC-MS, with profound implications for metabolomics, clinical diagnostics, and drug development. Furthermore, its utility as a synthetic precursor in the construction of heterocyclic scaffolds, such as pyrazoles, continues to be leveraged in the pursuit of novel therapeutic agents and functional materials. The detailed protocols and data presented in this guide are intended to empower researchers to effectively harness the potential of this compound in their own investigations.

References

- 1. diva-portal.org [diva-portal.org]

- 2. Metabolomic Analysis of Key Central Carbon Metabolism Carboxylic Acids as Their 3-Nitrophenylhydrazones by UPLC/ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Derivatization of N-Acyl Glycines by this compound for Targeted Metabolomics Analysis and Their Application to the Study of Diabetes Progression in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pub.epsilon.slu.se [pub.epsilon.slu.se]

- 5. soeg.kb.dk [soeg.kb.dk]

- 6. Simultaneous this compound Derivatization Strategy of Carbonyl, Carboxyl and Phosphoryl Submetabolome for LC-MS/MS-Based Targeted Metabolomics with Improved Sensitivity and Coverage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. chemhelpasap.com [chemhelpasap.com]

- 9. jk-sci.com [jk-sci.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Purification of 3-Nitrophenylhydrazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification methods for 3-nitrophenylhydrazine, a crucial reagent in various chemical syntheses, including the preparation of pharmacologically active compounds and derivatizing agents for analytical applications.[1][2][3] This document details the underlying chemical principles, experimental protocols, and data-driven insights to ensure high-yield and high-purity production of this compound and its more stable hydrochloride salt.

Synthesis of this compound Hydrochloride

The primary and most common route for the synthesis of this compound is a two-step process starting from 3-nitroaniline (B104315). This process involves:

-

Diazotization of 3-nitroaniline to form the corresponding diazonium salt.

-

Reduction of the diazonium salt to yield this compound.

The resulting this compound is often converted to its hydrochloride salt to improve its stability and handling characteristics.[4]

Chemical Principles

The synthesis hinges on the diazotization of a primary aromatic amine, a reaction first reported by Peter Griess in 1858.[5] In this reaction, 3-nitroaniline is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl), at low temperatures (0-5 °C) to form 3-nitrobenzenediazonium (B97059) chloride.[6][7][8]

The subsequent reduction of the diazonium salt to the corresponding hydrazine (B178648) is a critical step. Various reducing agents can be employed, with stannous chloride (tin(II) chloride) in concentrated hydrochloric acid being a common and effective choice.[9][10] The reduction can also be achieved using other reagents like sodium sulfite.[9][11]

Experimental Protocol: Synthesis of this compound Hydrochloride

This protocol is a composite of established methods for the synthesis of nitrophenylhydrazines.

Materials:

-

3-Nitroaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Stannous Chloride Dihydrate (SnCl₂·2H₂O)

-

Deionized Water

-

Ice

Equipment:

-

Beakers and Erlenmeyer flasks

-

Stirring plate and magnetic stir bar

-

Ice bath

-

Buchner funnel and filter paper

-

Vacuum flask

Procedure:

Step 1: Diazotization of 3-Nitroaniline

-

In a beaker, dissolve 3-nitroaniline in concentrated hydrochloric acid.

-

Cool the solution to 0 °C in an ice bath with continuous stirring.

-

Prepare a solution of sodium nitrite in deionized water and cool it in an ice bath.

-

Slowly add the cold sodium nitrite solution dropwise to the 3-nitroaniline solution. Maintain the temperature of the reaction mixture at 0-5 °C throughout the addition.

-

Continue stirring the mixture in the ice bath for approximately 1 hour after the addition is complete to ensure the full formation of the 3-nitrobenzenediazonium chloride solution.[10]

Step 2: Reduction of the Diazonium Salt

-

In a separate beaker, prepare a solution of stannous chloride dihydrate in concentrated hydrochloric acid. Cool this solution in an ice bath.

-

Slowly add the pre-cooled stannous chloride solution to the diazonium salt solution while maintaining the temperature at 0 °C.

-

Continue stirring the reaction mixture at 0 °C for an additional 2 hours. A precipitate of this compound hydrochloride will form.

Step 3: Isolation of the Product

-

Collect the precipitate by vacuum filtration using a Buchner funnel.

-

Wash the collected solid thoroughly with ice-cold water until the filtrate is neutral (pH ≈ 7).

-

Dry the resulting this compound hydrochloride product under vacuum overnight.

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound hydrochloride.

Purification of this compound Hydrochloride

Recrystallization is a common and effective method for the purification of crude this compound hydrochloride.[4][11] This technique relies on the principle that the solubility of the compound and impurities in a solvent changes with temperature.

Experimental Protocol: Recrystallization

Materials:

-

Crude this compound hydrochloride

-

Deionized water

-

Concentrated Hydrochloric Acid (HCl)

-

Activated charcoal (optional)

Equipment:

-

Erlenmeyer flask

-

Hot plate

-

Ice bath

-

Buchner funnel and filter paper

-

Vacuum flask

Procedure:

-

Dissolve the crude this compound hydrochloride in a minimum amount of hot deionized water.

-

If the solution is colored, add a small amount of activated charcoal and boil the solution for a few minutes to remove colored impurities.

-

Filter the hot solution to remove the activated charcoal and any other insoluble impurities.

-

To the hot filtrate, add concentrated hydrochloric acid.

-

Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of ice-cold water.

-

Dry the purified crystals under vacuum.

A similar procedure for phenylhydrazine (B124118) hydrochloride suggests using 600 mL of water for 100 g of crude product, followed by the addition of 200 mL of concentrated HCl to the filtered solution before cooling to 0 °C, yielding pure white crystals.[11]

Purification Workflow Diagram

Caption: Purification workflow for this compound hydrochloride.

Quantitative Data

Table 1: Synthesis Yield for Nitrophenylhydrazine Isomers

| Isomer | Starting Material | Key Reagents | Reported Yield | Reference |

| 4-Nitrophenylhydrazine (B89600) HCl | 4-Nitroaniline | NaNO₂, SnCl₂·2H₂O, HCl | 39% | [10] |

| p-Nitrophenylhydrazine | p-Chloronitrobenzene | Hydrazine hydrate | 80-85% | [12] |

Table 2: Physical and Chemical Properties of this compound Hydrochloride

| Property | Value | Reference |

| CAS Number | 636-95-3 | [13] |

| Molecular Formula | C₆H₈ClN₃O₂ | [13] |

| Molecular Weight | 189.60 g/mol | |

| Appearance | Powder | |

| Melting Point | 210 °C (decomposes) | |

| Assay | ≥98% |

Conclusion

The synthesis of this compound via diazotization of 3-nitroaniline followed by reduction is a well-established method. The conversion to its hydrochloride salt enhances its stability, and subsequent purification by recrystallization can yield a product of high purity. For optimal results, careful control of temperature during the diazotization and reduction steps is paramount. The protocols and data presented in this guide provide a solid foundation for researchers and professionals in the field of chemical synthesis and drug development to produce high-quality this compound for their applications.

References

- 1. [PDF] Structural elucidation of this compound derivatives of tricarboxylic acid cycle acids and optimization of their fragmentation to boost sensitivity in liquid chromatography-mass spectrometry. | Semantic Scholar [semanticscholar.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. This compound hydrochloride | 636-95-3 | Benchchem [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Buy 4-Nitrobenzenediazonium chloride | 100-05-0 [smolecule.com]

- 7. byjus.com [byjus.com]

- 8. Diazotization reaction: Mechanism and Uses [chemicalnote.com]

- 9. Thieme E-Books & E-Journals [thieme-connect.de]

- 10. 4-Nitrophenylhydrazine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. CN100999483B - Preparation process of p-nitro phenyl hydrazine hydrochloride - Google Patents [patents.google.com]

- 13. lookchem.com [lookchem.com]

The Advent of a Versatile Reagent: A Technical History of 3-Nitrophenylhydrazine

For researchers, scientists, and professionals in drug development, an in-depth understanding of the foundational reagents in organic chemistry is paramount. 3-Nitrophenylhydrazine, a seemingly simple molecule, possesses a rich history intertwined with the development of modern organic synthesis and analysis. This technical guide explores the discovery, historical synthesis, and evolution of this compound as a key reagent, providing detailed experimental context and quantitative data for the discerning scientist.

Discovery and Early Synthesis: A Legacy of Nitroaniline Chemistry

While the celebrated German chemist Emil Fischer is credited with the discovery and synthesis of the parent compound, phenylhydrazine, in 1875, the specific origins of its 3-nitro derivative are less singularly documented. The late 19th century saw a flurry of research into substituted phenylhydrazines following Fischer's groundbreaking work. The synthesis of this compound emerged from the broader exploration of nitro-substituted aromatic compounds.

The foundational method for producing this compound historically relied on the diazotization of 3-nitroaniline (B104315) followed by reduction. This process, a cornerstone of aromatic chemistry, involves the conversion of the primary amino group of 3-nitroaniline into a diazonium salt, which is then subsequently reduced to the corresponding hydrazine.

Historical Synthesis Pathway:

The logical pathway for the 19th-century synthesis of this compound can be visualized as follows:

Physicochemical Properties: A Quantitative Overview

The utility of this compound as a reagent is intrinsically linked to its physical and chemical properties. A compilation of key quantitative data is presented below for easy reference and comparison.

| Property | Value |

| Molecular Formula | C₆H₇N₃O₂ |

| Molecular Weight | 153.14 g/mol |

| Melting Point | 92-95 °C |

| pKa (predicted) | 4.35 ± 0.10 |

| Appearance | Orange to Dark Orange Solid |

| Solubility | Slightly soluble in Acetonitrile and DMSO |

Experimental Protocols: From Historical Benchtop to Modern Instrumentation

The methodologies for utilizing this compound have evolved significantly from the late 19th century to its current widespread use in high-throughput analytical techniques.

Historical Protocol: The Fischer Indole (B1671886) Synthesis

One of the earliest and most significant applications of phenylhydrazines, including the 3-nitro derivative, was in the Fischer indole synthesis, discovered in 1883. This reaction remains a fundamental method for the synthesis of indoles.

Objective: To synthesize a 6-nitroindole (B147325) derivative using this compound and a suitable ketone.

Materials:

-

This compound

-

A ketone (e.g., acetone, cyclohexanone)

-

An acidic catalyst (e.g., concentrated sulfuric acid, polyphosphoric acid, or zinc chloride)

-

A suitable solvent (e.g., ethanol, acetic acid)

Methodology:

-

Hydrazone Formation: An equimolar amount of this compound is dissolved in a suitable solvent, such as ethanol. To this solution, an equimolar amount of the chosen ketone is added. The mixture is typically stirred at room temperature or gently warmed to facilitate the formation of the 3-nitrophenylhydrazone. The reaction can be monitored by the precipitation of the hydrazone or by thin-layer chromatography.

-

Indolization: The isolated 3-nitrophenylhydrazone is then subjected to acidic conditions to induce cyclization. The hydrazone is treated with a strong acid catalyst, such as concentrated sulfuric acid or polyphosphoric acid, and heated. The reaction temperature and time are crucial and depend on the specific substrates and catalyst used.

-

Work-up and Isolation: Upon completion of the reaction, the mixture is cooled and neutralized, typically by pouring it onto ice and adding a base. The crude indole product often precipitates and can be collected by filtration. Further purification is typically achieved by recrystallization from an appropriate solvent.

Modern Protocol: Derivatization for LC-MS/MS Analysis

In contemporary analytical chemistry, this compound is extensively used as a derivatizing agent to enhance the detection and quantification of various metabolites, particularly those containing carbonyl and carboxyl groups, by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Objective: To derivatize a biological sample containing organic acids for enhanced LC-MS/MS analysis.

Materials:

-

Biological sample extract (e.g., deproteinized plasma, cell lysate)

-

This compound hydrochloride (3-NPH·HCl) solution (e.g., 200 mM in 70% methanol)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) solution (e.g., 120 mM in 70% methanol (B129727) containing 6% pyridine)

-

Methanol

-

Water

Methodology:

-

Sample Preparation: A specific volume of the biological sample extract is transferred to a microcentrifuge tube.

-

Derivatization Reaction: To the sample, a solution of 3-NPH·HCl and a solution of EDC·HCl are added. The mixture is vortexed and incubated at a controlled temperature (e.g., room temperature) for a specific duration (e.g., 30-60 minutes) to allow for the derivatization of carboxyl and carbonyl groups.

-

Sample Dilution and Analysis: After the reaction, the sample is typically diluted with a suitable solvent (e.g., methanol/water mixture) before injection into the LC-MS/MS system. The derivatized analytes are then separated by liquid chromatography and detected by mass spectrometry, often using multiple reaction monitoring (MRM) for high selectivity and sensitivity.

Signaling Pathways and Logical Relationships in Modern Applications

The utility of this compound in modern metabolomics allows for the detailed study of various metabolic pathways. By derivatizing key metabolites, researchers can more accurately quantify their levels and fluxes, providing insights into cellular signaling and disease states.

3-Nitrophenylhydrazine: A Technical Guide for Researchers

For immediate release:

This technical guide provides an in-depth overview of 3-Nitrophenylhydrazine (3-NPH), a versatile reagent widely utilized in chemical synthesis and analytical chemistry. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, key applications, and experimental protocols.

Core Chemical Data

This compound is commercially available as a free base and as a hydrochloride salt. The essential chemical data for both forms are summarized below.

| Property | This compound | This compound Hydrochloride |

| CAS Number | 619-27-2 | 636-95-3 |

| Molecular Formula | C₆H₇N₃O₂ | C₆H₇N₃O₂ · HCl |

| Molecular Weight | 153.14 g/mol | 189.60 g/mol |

| Synonyms | (3-Nitrophenyl)hydrazine, m-Nitrophenylhydrazine | m-Nitrophenylhydrazine hydrochloride |

Applications in Scientific Research

This compound is a valuable tool in several areas of chemical research, primarily owing to the reactivity of its hydrazine (B178648) functional group. Its principal applications include its role as a derivatizing agent for enhancing the detection of various metabolites in liquid chromatography-mass spectrometry (LC-MS) and as a key reactant in the synthesis of heterocyclic compounds.

Derivatization Agent for LC-MS based Metabolomics

A significant application of 3-NPH is in the chemical derivatization of small molecules to improve their chromatographic retention and ionization efficiency in LC-MS analysis.[1][2] This is particularly useful for the sensitive detection and quantification of endogenous metabolites from biological samples.[1][2] 3-NPH is effective in targeting molecules containing carbonyl and carboxyl functional groups.[3]

The derivatization reaction typically involves the coupling of 3-NPH to the target molecule, often facilitated by a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and a catalyst like pyridine (B92270).[4] This process converts the target analytes into their corresponding 3-nitrophenylhydrazones, which are more readily detectable.[5]

Synthesis of Heterocyclic Compounds

This compound serves as a crucial building block in the synthesis of indole (B1671886) derivatives through the Fischer indole synthesis.[6][7] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, formed from the condensation of a phenylhydrazine (B124118) and a carbonyl compound (an aldehyde or ketone).[6][8]

Furthermore, 3-NPH can be used to form hydrazones via the Japp-Klingemann reaction, where a β-keto-acid or β-keto-ester reacts with an aryl diazonium salt.[9][10] The resulting hydrazones are often key intermediates in the synthesis of more complex molecules, including indoles through a subsequent Fischer indole synthesis.[9][11]

Experimental Protocols

The following are detailed methodologies for the key applications of this compound.

Protocol 1: Derivatization of Carboxylic Acids for LC-MS Analysis

This protocol is adapted from a method for the derivatization of carboxylic acids in biological samples.[4]

Materials:

-

Sample containing carboxylic acids (e.g., cell extract, plasma)

-

This compound hydrochloride (3-NPH·HCl) solution: 200 mM in 70% methanol

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) solution: 150 mM EDC with 6% pyridine in methanol

-

Internal standard solution (if quantitative analysis is desired)

-

Methanol

-

Water

Procedure:

-

Sample Preparation: Prepare the biological sample by performing a protein precipitation or extraction as required. For instance, deproteinize serum samples by adding four times the volume of ice-cold methanol.[3]

-

Reaction Mixture: In a microcentrifuge tube, combine the following:

-

Incubation: Vortex the mixture and incubate at 30°C for 30 minutes.[12]

-

Dilution: After incubation, dilute the reaction mixture with 160 µL of water.[12]

-

Analysis: The sample is now ready for injection into the LC-MS system.

Note: Optimal reaction conditions, such as temperature and time, may vary depending on the specific analytes. For some metabolites, such as isocitrate, citrate, and oxaloacetate, optimal derivatization is achieved at 0°C for 60 minutes.[4]

Protocol 2: Fischer Indole Synthesis

This is a general protocol for the Fischer indole synthesis which can be adapted for use with this compound.[8]

Materials:

-

This compound hydrochloride

-

An appropriate aldehyde or ketone (e.g., isopropyl methyl ketone)[13]

-

Acid catalyst (e.g., glacial acetic acid, hydrochloric acid)[13]

-

Solvent (e.g., glacial acetic acid)[13]

-

Sodium hydroxide (B78521) solution (1 M) for neutralization

-

Organic solvent for extraction (e.g., chloroform (B151607) or ethyl acetate)

-

Anhydrous sodium sulfate (B86663) for drying

Procedure:

-

Reactant Mixture: In a round-bottom flask, combine this compound hydrochloride (1.0 equivalent) and the chosen ketone or aldehyde (1.0-1.2 equivalents) in glacial acetic acid.[8][13] For reactions with electron-withdrawing groups like the nitro group, the addition of a stronger acid such as hydrochloric acid may be beneficial.[13]

-

Reaction: Heat the mixture to reflux with stirring. Monitor the progress of the reaction using thin-layer chromatography (TLC).[8][13]

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully neutralize the acid with a 1 M sodium hydroxide solution.[8][13]

-

Extraction: Dilute the neutralized mixture with water and extract the product into an organic solvent (e.g., chloroform) multiple times.[13]

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The crude product can be further purified by column chromatography.[8][13]

Visualized Workflows and Mechanisms

To further elucidate the processes described, the following diagrams are provided in the DOT language for use with Graphviz.

Caption: Experimental workflow for the derivatization of metabolites using 3-NPH.

Caption: General workflow for the Fischer indole synthesis.

Caption: Mechanism of the Japp-Klingemann reaction.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Metabolomic Analysis of Key Central Carbon Metabolism Carboxylic Acids as Their 3-Nitrophenylhydrazones by UPLC/ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. diva-portal.org [diva-portal.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. benchchem.com [benchchem.com]

- 9. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]

- 10. benchchem.com [benchchem.com]

- 11. Japp-Klingemann_reaction [chemeurope.com]

- 12. cdn-links.lww.com [cdn-links.lww.com]

- 13. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

The Solubility Profile of 3-Nitrophenylhydrazine: A Technical Guide for Researchers

An In-depth Examination of the Solubility of 3-Nitrophenylhydrazine and its Hydrochloride Salt in Various Solvents, Featuring Detailed Experimental Protocols and Methodologies.

This technical guide provides a comprehensive overview of the solubility of this compound, a crucial reagent in analytical chemistry, particularly for the derivatization of carbonyl- and carboxyl-containing metabolites. The document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the compound's solubility characteristics for experimental design, formulation, and analytical method development. This guide consolidates available qualitative and quantitative solubility data, outlines detailed experimental procedures for solubility determination, and presents logical workflows through diagrams.

Introduction to this compound and its Solubility

This compound (3-NPH) is an organic compound frequently used as a derivatizing agent to enhance the detection and quantification of various metabolites in complex biological matrices. Its utility is often linked to its solubility in the solvents used for sample preparation, reaction, and analysis. The solubility of this compound is significantly influenced by its chemical form, primarily as the free base or as a hydrochloride salt. The hydrochloride salt form demonstrates substantially enhanced solubility in polar solvents, making it more suitable for many aqueous analytical applications.[1]

Quantitative and Qualitative Solubility Data

A comprehensive search of scientific literature and chemical databases reveals a scarcity of precise quantitative solubility data for this compound. However, a combination of qualitative descriptions and a few quantitative measurements allows for the compilation of a useful solubility profile. The following tables summarize the available data for both this compound and its hydrochloride salt.

Table 1: Solubility of this compound

| Solvent | Formula | Solubility | Temperature (°C) | Notes |

| Acetonitrile | C₂H₃N | Slightly Soluble[2] | Not Specified | |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Slightly Soluble[2] | Not Specified |

Table 2: Solubility of this compound Hydrochloride

| Solvent | Formula | Solubility | Temperature (°C) | Notes |

| Water | H₂O | Good solubility[1] | Not Specified | The hydrochloride salt formation significantly improves aqueous solubility.[1] Soluble in hot water. |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | ~ 5 mg/mL (for 13C6 labeled) | Not Specified | Achievable concentration for stock solution preparation.[3] |

| Ethanol | C₂H₅OH | Favorable solubility[1] | Reflux (78°C) | Used for recrystallization. An optimal ratio of 15-20 mL per gram suggests a solubility of approximately 5-6.7 g/100 mL at this temperature.[1] |

| Methanol | CH₃OH | Slight solubility[1] | Not Specified | Limited utility in methanolic systems unless in mixed solvents.[1] |

Factors Influencing Solubility

The solubility of this compound is governed by several key factors, including the physicochemical properties of the solute and solvent, as well as external conditions such as temperature and pH. A diagram illustrating these relationships is provided below.

Caption: Factors influencing the solubility of this compound.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is critical for various applications. The following sections provide detailed methodologies for two common experimental approaches: the gravimetric method and the UV-Vis spectroscopic method.

Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining the solubility of a solid in a liquid. It relies on the direct measurement of the mass of the solute dissolved in a known mass or volume of the solvent.

Objective: To determine the solubility of this compound in a given solvent by the gravimetric method.

Materials:

-

This compound (or its hydrochloride salt)

-

Selected solvent

-

Analytical balance

-

Thermostatic shaker or water bath

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Beakers, flasks, and other standard laboratory glassware

-

Oven

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the solvent in a sealed container (e.g., a screw-cap flask).

-

Place the container in a thermostatic shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). The presence of undissolved solid at the end of this period confirms that the solution is saturated.

-

-

Sample Withdrawal and Filtration:

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled pipette to maintain the temperature.

-

Immediately filter the solution using a syringe filter to remove any undissolved particles. The filter should also be at the experimental temperature.

-

-

Solvent Evaporation and Mass Determination:

-

Transfer a precisely measured volume of the clear filtrate to a pre-weighed, dry evaporating dish.

-

Carefully evaporate the solvent in an oven at a temperature below the decomposition point of this compound.

-

Once the solvent is completely evaporated, cool the dish in a desiccator and weigh it on an analytical balance.

-

Repeat the drying and weighing process until a constant mass is obtained.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the mass of the empty evaporating dish from the final constant mass.

-

Express the solubility in appropriate units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

-

UV-Vis Spectroscopic Method

The UV-Vis spectroscopic method is a sensitive analytical technique suitable for determining the solubility of compounds that absorb ultraviolet or visible light. This method requires the prior establishment of a calibration curve.

Objective: To determine the solubility of this compound in a given solvent using UV-Vis spectroscopy.

Materials:

-

This compound (or its hydrochloride salt)

-

Selected solvent (must be transparent in the UV-Vis range of interest)

-

UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Thermostatic shaker or water bath

-

Filtration apparatus

Procedure:

-

Determination of Maximum Absorbance (λmax):

-

Prepare a dilute solution of this compound in the chosen solvent.

-

Scan the solution using the UV-Vis spectrophotometer to determine the wavelength of maximum absorbance (λmax).

-

-

Preparation of a Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the selected solvent.

-

Measure the absorbance of each standard solution at the predetermined λmax.

-

Plot a graph of absorbance versus concentration to create a calibration curve. The plot should be linear and follow the Beer-Lambert law.

-

-

Preparation and Analysis of a Saturated Solution:

-

Prepare a saturated solution of this compound as described in the gravimetric method (Section 4.1, step 1).

-

Withdraw and filter a sample of the supernatant as described in the gravimetric method (Section 4.1, step 2).

-

Carefully dilute a known volume of the clear filtrate with the solvent to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculation of Solubility:

-

Use the absorbance of the diluted solution and the equation of the calibration curve to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units.

-

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for a solubility determination study.

Caption: Workflow for determining the solubility of a compound.

Conclusion

This technical guide has summarized the available solubility data for this compound and its hydrochloride salt, highlighting the enhanced aqueous solubility of the salt form. While comprehensive quantitative data remains limited, the provided qualitative information and specific data points offer valuable guidance for researchers. The detailed experimental protocols for gravimetric and UV-Vis spectroscopic methods provide a solid foundation for accurate in-house solubility determination. Understanding the factors that influence solubility and following a systematic experimental workflow are crucial for the successful application of this compound in research and development.

References

A Comprehensive Technical Guide to 3-Nitrophenylhydrazine: Hydrochloride Salt vs. Free Base Form

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Nitrophenylhydrazine (3-NPH) is a critical reagent in analytical chemistry and organic synthesis, primarily utilized as a derivatizing agent to enhance the detection and quantification of carbonyl- and carboxyl-containing compounds by chromatography and mass spectrometry. It is commercially available in two primary forms: the hydrochloride salt and the free base. The choice between these forms is crucial and depends on the specific application, required solubility, and stability. This technical guide provides an in-depth comparison of this compound hydrochloride and its free base, covering their chemical and physical properties, stability, solubility, and common applications. Detailed experimental protocols for the interconversion of these forms and their use in derivatization reactions are also presented to aid researchers in their practical applications.

Introduction

This compound is a phenylhydrazine (B124118) derivative characterized by a nitro group at the meta position of the benzene (B151609) ring. This electron-withdrawing nitro group significantly influences the reactivity of the hydrazine (B178648) moiety, making it an effective reagent for nucleophilic addition and substitution reactions. Its principal application lies in the derivatization of low molecular weight aldehydes, ketones, and carboxylic acids, converting them into more stable, UV-absorbing, and readily ionizable derivatives for analysis by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[1][2] The hydrochloride salt is the most commonly supplied form due to its enhanced stability and ease of handling.[2] This guide will elucidate the key differences between the hydrochloride and free base forms to enable informed selection and use in research and development.

Physicochemical Properties: A Comparative Overview

The conversion of the this compound free base into its hydrochloride salt significantly alters its physical and chemical properties. The salt form is generally a more robust and user-friendly reagent for laboratory applications. A summary of their key properties is presented in the table below.

| Property | This compound Hydrochloride | This compound (Free Base) | Reference(s) |

| Synonyms | (3-Nitrophenyl)hydrazine hydrochloride, m-Nitrophenylhydrazine hydrochloride | (3-nitrophenyl)hydrazine | [1][3] |

| CAS Number | 636-95-3 | 619-27-2 | [3][4] |

| Molecular Formula | C₆H₇N₃O₂ · HCl | C₆H₇N₃O₂ | [1][3] |

| Molecular Weight | 189.60 g/mol | 153.14 g/mol | [3][4] |

| Appearance | Yellow to dark yellow crystalline powder | Orange to dark orange solid | [1][3] |

| Melting Point | 210 °C (decomposes) | 92-95 °C | [3] |

| Solubility in Water | Good | Poorly soluble | [1] |

| Solubility in Organic Solvents | Slightly soluble in methanol (B129727); soluble in DMSO | Slightly soluble in acetonitrile (B52724) and DMSO | [1][3] |

| Stability | More stable, longer shelf-life | Susceptible to oxidation and degradation | [2] |

Stability and Handling

This compound Hydrochloride: The hydrochloride salt exhibits superior stability and a longer shelf-life compared to the free base.[2] The protonation of the basic hydrazine group to form the salt minimizes its susceptibility to aerial oxidation and degradation.[2] It is a crystalline solid that is easier to weigh and handle.[1] For long-term storage, it is recommended to keep it in a tightly sealed container in a cool, dry place.

This compound (Free Base): The free base is an oily or amorphous solid that is more prone to degradation through oxidation.[2] This instability can lead to the formation of impurities that may interfere with sensitive analytical applications. When working with the free base, it is advisable to use it fresh or store it under an inert atmosphere.

Solubility Characteristics

The most significant practical difference between the two forms is their solubility.

This compound Hydrochloride: The ionic nature of the hydrochloride salt confers good solubility in water and other polar solvents.[1] This property is highly advantageous for derivatization reactions conducted in aqueous media or for the preparation of stock solutions for biological assays.[1] While it is readily soluble in water, its solubility in less polar organic solvents like methanol is slight.[1]

This compound (Free Base): The free base is poorly soluble in water but shows slight solubility in organic solvents such as acetonitrile and dimethyl sulfoxide (B87167) (DMSO).[3] Its limited aqueous solubility can be a drawback for applications requiring aqueous reaction conditions.

Experimental Protocols

This section provides detailed methodologies for the conversion between the hydrochloride and free base forms, and for the derivatization of carbonyl and carboxyl compounds.

Conversion of this compound Hydrochloride to Free Base

This protocol describes the liberation of the free base from its hydrochloride salt by neutralization with a mild base.

Workflow for Free Base Liberation

Caption: Workflow for the conversion of this compound hydrochloride to its free base.

Materials:

-

This compound hydrochloride

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Deionized water

-

Beaker

-

Stir plate and stir bar

-

pH paper or pH meter

-

Ice bath

-

Büchner funnel and filter paper

-

Vacuum flask

Procedure:

-

Dissolve this compound hydrochloride in a minimal amount of warm deionized water in a beaker with stirring.

-

Slowly add saturated sodium bicarbonate solution dropwise to the stirred solution.

-

Monitor the pH of the solution. Continue adding the bicarbonate solution until the pH is approximately 7-8 and gas evolution ceases.

-

Once neutralized, place the beaker in an ice bath to cool and induce the precipitation of the orange-colored free base.

-

Collect the precipitate by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with a small amount of cold deionized water to remove any remaining salts.

-

Dry the purified this compound free base under vacuum.

Derivatization of Carbonyl Compounds (Aldehydes and Ketones)

This protocol outlines the condensation reaction between this compound and a carbonyl compound to form a 3-nitrophenylhydrazone.

Signaling Pathway for Carbonyl Derivatization

Caption: Reaction mechanism for the derivatization of carbonyl compounds.

Materials:

-

Sample containing aldehyde or ketone

-

This compound hydrochloride

-

Methanol or ethanol

-

Glacial acetic acid (catalyst)

-

Reaction vial

Procedure:

-

Prepare a solution of the carbonyl-containing sample in methanol or ethanol.

-

Prepare a derivatizing solution by dissolving an excess of this compound hydrochloride in methanol or ethanol, adding a few drops of glacial acetic acid to catalyze the reaction.

-

Mix the sample solution with the derivatizing solution in a reaction vial.

-

Heat the mixture gently (e.g., 60 °C) for 10-15 minutes to facilitate the reaction.

-

Allow the solution to cool to room temperature. The resulting 3-nitrophenylhydrazone derivative is now ready for analysis by HPLC or LC-MS.

Derivatization of Carboxylic Acids

This protocol describes the derivatization of carboxylic acids using this compound in the presence of a coupling agent, N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC).

Workflow for Carboxylic Acid Derivatization

Caption: Reaction workflow for the derivatization of carboxylic acids.

Materials:

-

Sample containing carboxylic acid(s)

-

This compound hydrochloride

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

Pyridine

-

Methanol/water solution (e.g., 70% methanol)

-

Reaction vial

Procedure:

-

Prepare a solution of the carboxylic acid sample in a methanol/water mixture.

-

Prepare a fresh solution of this compound hydrochloride (e.g., 200 mM) in 70% methanol.

-

Prepare a fresh solution of EDC (e.g., 120 mM) containing pyridine (e.g., 6%) in 70% methanol.

-

In a reaction vial, mix the sample solution with the 3-NPH solution and the EDC/pyridine solution.

-

Incubate the reaction mixture at room temperature or slightly elevated temperature (e.g., 40 °C) for a specified time (e.g., 30 minutes).

-

The reaction can be quenched by dilution with a suitable solvent (e.g., 10% ethanol). The derivatized sample is now ready for LC-MS analysis.

Applications in Research and Drug Development

The primary application of this compound, typically as the hydrochloride salt, is as a derivatizing agent in analytical chemistry.

-

Metabolomics: It is extensively used to enhance the sensitivity and chromatographic separation of small polar metabolites such as short-chain fatty acids, amino acids, and intermediates of central carbon metabolism for LC-MS-based analysis.[2]

-

Pharmaceutical Analysis: It can be used to detect and quantify residual aldehydes or ketones in drug substances and formulated products.

-

Clinical Diagnostics: Derivatization with 3-NPH enables the sensitive measurement of disease biomarkers, such as organic acids in biofluids.

-

Organic Synthesis: this compound serves as a building block for the synthesis of various heterocyclic compounds, such as pyrazoles and indoles, which are important scaffolds in medicinal chemistry.[2]

Conclusion

This compound is a versatile reagent with significant applications in analytical and synthetic chemistry. The hydrochloride salt is generally the preferred form due to its superior stability, longer shelf-life, and enhanced solubility in aqueous media, making it ideal for most derivatization protocols. The free base, while less stable, may be required for specific applications where the presence of chloride ions is undesirable or when working in non-polar organic solvents. Understanding the distinct properties and handling requirements of each form is paramount for achieving reliable and reproducible results in research and drug development. The detailed protocols provided in this guide serve as a practical resource for the effective utilization of both this compound hydrochloride and its free base.

References

Spectroscopic Analysis of 3-Nitrophenylhydrazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 3-Nitrophenylhydrazine (m-Nitrophenylhydrazine), a significant compound in synthetic chemistry and analytical applications. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic profiles, offering valuable reference data for researchers. The information is presented with detailed experimental protocols and a logical workflow for spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for this compound and its hydrochloride salt, which is a common form of this compound.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of a compound. The data presented below is for the hydrochloride salt of this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound Hydrochloride

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| Data not available in search results |

Table 2: ¹³C NMR Spectroscopic Data for this compound Hydrochloride

| Chemical Shift (δ, ppm) | Assignment |

| Data not available in search results |

Note: While spectral availability is indicated in databases like SpectraBase, specific peak assignments for ¹H and ¹³C NMR were not found in the provided search results. Predicted NMR data is available on databases such as the Human Metabolome Database (HMDB).[2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The significant absorption bands for this compound hydrochloride are listed below.

Table 3: FT-IR Spectroscopic Data for this compound Hydrochloride

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~3400-3200 | N-H stretching (hydrazine) |

| ~3100-3000 | Aromatic C-H stretching |

| ~1600-1450 | Aromatic C=C bending |

| ~1530 & ~1350 | Asymmetric & Symmetric N-O stretching (nitro group) |

| ~800-700 | Aromatic C-H out-of-plane bending (meta-substitution) |

Note: Specific peak values from an experimental spectrum were not available in the search results. The assignments are based on characteristic infrared absorption frequencies for the functional groups present in the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly conjugated systems.

Table 4: UV-Vis Spectroscopic Data for this compound

| λmax (nm) | Solvent |

| 224, 336 | DMSO |

Data corresponds to the ¹³C-labeled hydrochloride salt of this compound.[3]

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above.

NMR Spectroscopy Protocol

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound hydrochloride. Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube. Ensure the sample is fully dissolved.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition for ¹H NMR:

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire a standard one-dimensional proton spectrum.

-

Set an appropriate spectral width (e.g., -2 to 12 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

Data Acquisition for ¹³C NMR:

-

Switch the probe to the carbon channel.

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set an appropriate spectral width (e.g., 0 to 200 ppm).

-

A larger number of scans will be necessary due to the low natural abundance of ¹³C.

-

-

Data Processing: Process the acquired Free Induction Decay (FID) using Fourier transformation. Phase and baseline correct the resulting spectrum. Calibrate the chemical shifts using the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C) as an internal standard.

FT-IR Spectroscopy Protocol

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.

-

Place a small amount of the solid this compound powder onto the crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Collect a background spectrum of the empty, clean ATR crystal.

-

Collect the sample spectrum over a typical range of 4000 to 400 cm⁻¹.

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

UV-Vis Spectroscopy Protocol

-

Sample Preparation:

-

Prepare a stock solution of this compound by accurately weighing a small amount and dissolving it in a UV-grade solvent (e.g., DMSO, Methanol, or Acetonitrile) in a volumetric flask.

-

Prepare a dilute solution (in the micromolar concentration range) from the stock solution to ensure the absorbance falls within the linear range of the instrument (typically 0.1 - 1.0 AU).

-

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition:

-

Fill a quartz cuvette with the pure solvent to be used as the blank/reference.

-

Fill a second matched quartz cuvette with the prepared sample solution.

-

Place the reference and sample cuvettes in the appropriate holders in the spectrophotometer.

-

Run a baseline correction with the solvent-filled cuvette.

-

Scan the sample over a specified wavelength range (e.g., 200-600 nm) to obtain the absorption spectrum and identify the wavelength(s) of maximum absorbance (λmax).

-

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the structural elucidation of a chemical compound using multiple spectroscopic techniques.

Caption: Logical workflow for compound analysis.

References

An In-depth Technical Guide to the Safe Handling of 3-Nitrophenylhydrazine in the Laboratory

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling protocols for 3-nitrophenylhydrazine and its common salt, this compound hydrochloride, in a laboratory setting. Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the integrity of research.

Hazard Identification and Classification

This compound hydrochloride is classified as a hazardous substance. It is a flammable solid that is harmful if swallowed, inhaled, or in contact with skin.[1][2][3] It is known to cause skin, eye, and respiratory irritation.[1][4][5]

GHS Hazard Statements:

-

H228: Flammable solid[2]

Quantitative Safety Data

The following table summarizes key quantitative safety and physical data for this compound hydrochloride.

| Property | Value | Source |

| Physical State | Powder | |

| Melting Point | 210 °C (decomposes) | [7] |

| Flash Point | Not applicable | [4][7] |

| NFPA Rating (estimated) | Health: 2, Flammability: 0, Instability: 0 | [4] |

| NFPA Rating (USA) | Health: 2, Flammability: 1, Reactivity: 3 | [5] |

| WHMIS Classification | D2B | [4] |

| Storage Class | 11 - Combustible Solids | [7] |

| WGK | WGK 3 | [7] |

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound.

-

Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3][4]

-

Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[3][4] Nitrile or neoprene gloves are recommended. A lab coat is mandatory.[5]

-

Respiratory Protection: A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed whenever workplace conditions warrant a respirator's use. A dust mask type N95 (US) or equivalent is recommended.[7] Use a NIOSH/MSHA approved respirator when ventilation is inadequate.[5]

Laboratory Handling and Storage Protocols

Engineering Controls:

-

Work in a well-ventilated area. Use of a chemical fume hood is strongly recommended.[4][8]

-

Facilities storing or utilizing this material should be equipped with an eyewash facility and a safety shower.[3][4]

-

Use explosion-proof electrical, ventilating, and lighting equipment.[3][8]

Handling Procedures:

-

Minimize dust generation and accumulation.[4] Avoid breathing dust, vapor, mist, or gas.[4]

-

Avoid contact with eyes, skin, and clothing.[4]

-

Keep away from heat, sparks, and open flames.[3] No smoking in the handling area.[8]

-

Ground and bond containers and receiving equipment to prevent electrostatic charge buildup.[3][8]

Storage Procedures:

-

Store in a tightly closed container.[4]

-

Store in a cool, dry, well-ventilated area away from incompatible substances such as strong bases.[3][4]

-

Keep containers in a flammables area.[3]

Emergency Procedures

First-Aid Measures:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid.[4]

-

Skin Contact: Get medical aid. Flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[4][8] Wash clothing before reuse.[4]

-

Ingestion: Never give anything by mouth to an unconscious person. Get medical aid. Do NOT induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water.[4]

-

Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid. Do NOT use mouth-to-mouth resuscitation.[4]

Fire-Fighting Measures:

-

Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or chemical foam.[3][4]

-

Firefighter Protection: As in any fire, wear a self-contained breathing apparatus in pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[3][4] During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion.[4]

Accidental Release Measures:

-

Use proper personal protective equipment as indicated in Section 3.

-

Vacuum or sweep up material and place it into a suitable disposal container. Avoid generating dusty conditions.[4]

-

Provide ventilation.

-

Remove all sources of ignition. Use spark-proof tools and explosion-proof equipment.[8]

Experimental Protocols and Applications

This compound is commonly used as a derivatizing reagent in analytical chemistry, particularly for liquid chromatography-mass spectrometry (LC-MS) analysis of various metabolites.[9][10][11] Its ability to react with carboxyl and carbonyl groups enhances the sensitivity and chromatographic separation of target analytes.[9][11]

General Derivatization Protocol (Example for N-Acyl Glycines): This is a general example and should be optimized for specific applications.

-

Prepare a standard solution of the analyte.

-

Mix an aliquot of the standard solution (e.g., 80 µL) with a solution of this compound hydrochloride (e.g., 40 µL of 200 mM in 70% methanol).

-

Add a coupling agent solution, such as EDC-HCl (e.g., 40 µL of 120 mM EDC with 6% pyridine (B92270) in 70% methanol).

-

The reaction is typically fast and can be performed at room temperature.[9][10]

-

The resulting derivatized sample can then be analyzed by LC-MS.

Visualized Workflow: Accidental Spill Response

The following diagram outlines the logical workflow for responding to an accidental spill of this compound in the laboratory.

Caption: Workflow for this compound Spill Response.

References

- 1. Buy this compound hydrochloride | 636-95-3 [smolecule.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. fishersci.com [fishersci.com]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. 3-ニトロフェニルヒドラジン 塩酸塩 98% | Sigma-Aldrich [sigmaaldrich.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. Derivatization of N-Acyl Glycines by this compound for Targeted Metabolomics Analysis and Their Application to the Study of Diabetes Progression in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Simultaneous this compound Derivatization Strategy of Carbonyl, Carboxyl and Phosphoryl Submetabolome for LC-MS/MS-Based Targeted Metabolomics with Improved Sensitivity and Coverage - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for LC-MS Analysis using 3-Nitrophenylhydrazine Derivatization

FOR IMMEDIATE RELEASE

Highly Sensitive and Broadly Applicable 3-Nitrophenylhydrazine Derivatization Protocol for the LC-MS Analysis of Carbonyl-Containing Compounds

[City, State] – [Date] – A robust and sensitive method for the quantitative analysis of a wide range of carbonyl-containing compounds, including aldehydes, ketones, and carboxylic acids, using this compound (3-NPH) derivatization coupled with liquid chromatography-mass spectrometry (LC-MS) is presented. This application note provides a detailed protocol for researchers, scientists, and drug development professionals, enabling the reliable measurement of these critical analytes in various biological matrices.

The derivatization of carbonyl compounds with 3-NPH significantly enhances their chromatographic retention on reversed-phase columns and increases their ionization efficiency in mass spectrometry, leading to substantial improvements in detection sensitivity.[1][2][3] This method is particularly advantageous for the analysis of small, polar metabolites that are otherwise difficult to analyze with conventional LC-MS techniques.[4][5] The 3-NPH derivatization has been successfully applied to a diverse range of metabolites, including those involved in central carbon metabolism, short-chain fatty acids, and biomarkers of oxidative stress.[1][2][4][6]

This document outlines the optimized derivatization procedure, sample preparation guidelines, and recommended LC-MS parameters. Furthermore, it includes a summary of reported quantitative performance data and visual representations of the experimental workflow and a relevant metabolic pathway to facilitate implementation and understanding.

Experimental Protocols

Materials and Reagents

-

This compound hydrochloride (3-NPH·HCl)

-

N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl)

-

Pyridine

-

Methanol (B129727) (LC-MS grade)

-

Acetonitrile (B52724) (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Internal Standards (IS): Appropriate stable isotope-labeled analogues of the target analytes (e.g., ¹³C-labeled compounds).[7]

-

Sample matrix (e.g., plasma, urine, tissue homogenate)

Preparation of Reagents

-

3-NPH Solution (200 mM): Dissolve an appropriate amount of 3-NPH·HCl in a solution of 70% methanol in water.[8][9]

-

EDC/Pyridine Solution (120 mM EDC with 6% Pyridine): Dissolve an appropriate amount of EDC·HCl in a 70% methanol in water solution containing 6% (v/v) pyridine.[8][9] This solution should be prepared fresh.

-

Quenching Solution: 10% ethanol (B145695) in water with 0.1% formic acid.

Sample Preparation

Proper sample preparation is crucial to minimize matrix effects and ensure accurate quantification. The following is a general guideline; specific protocols may need to be optimized depending on the sample matrix.

-

Protein Precipitation (for plasma, serum, or tissue homogenates): To 50 µL of sample, add 150 µL of cold acetonitrile (or methanol) containing internal standards.

-

Vortex for 1 minute.

-

Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

-

Transfer the supernatant to a new microcentrifuge tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

-

Reconstitute the dried extract in 50 µL of 50% methanol in water.

Derivatization Protocol

The derivatization reaction is a critical step and should be performed consistently for all samples, standards, and quality controls.

-

To 40 µL of the reconstituted sample extract (or standard solution), add 40 µL of the 3-NPH Solution (200 mM) .[8][9]

-

Add 40 µL of the EDC/Pyridine Solution (120 mM EDC with 6% Pyridine) .[8][9]

-

Vortex the mixture gently.

-

Incubate the reaction mixture at room temperature (25°C) for 30 minutes.[8][9] Optimization of reaction temperature and time may be necessary for specific analytes.[6]

-

After incubation, add a sufficient volume of Quenching Solution to stop the reaction and dilute the sample to the desired final volume for LC-MS analysis (e.g., add 880 µL for a final volume of 1 mL).

-

Centrifuge the derivatized sample to pellet any precipitates before transferring the supernatant to an LC vial.

LC-MS Analysis

The following are typical starting conditions for the analysis of 3-NPH derivatives. Method optimization is recommended.

-

LC Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used.

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the derivatized analytes, followed by a wash and re-equilibration step.

-

Flow Rate: 0.2-0.4 mL/min.

-

Injection Volume: 1-10 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer is ideal for targeted quantification using Multiple Reaction Monitoring (MRM).

-

Ionization Mode: Negative ion electrospray ionization (ESI-) is generally preferred for 3-NPH derivatives as it provides high sensitivity.[7]

-

MRM Transitions: The specific precursor-to-product ion transitions for each 3-NPH derivatized analyte and internal standard must be determined by infusing the individual compounds.

Data Presentation

The 3-NPH derivatization method has been shown to provide excellent sensitivity and linearity for a wide range of carbonyl-containing compounds. The following table summarizes representative quantitative data from the literature.

| Analyte | Matrix | Linear Range | LLOQ | Reference |

| Pyruvic Acid | Mouse Heart Tissue | 0.5 - 1000 pmol | 0.5 pmol | [6] |

| α-Ketoglutaric Acid | Mouse Heart Tissue | 0.5 - 1000 pmol | 0.5 pmol | [6] |

| Malondialdehyde (MDA) | Rat Brain | 0.1 - 12.5 µM | 0.1 fmol (on-column) | [1] |

| 4-Hydroxy-2-nonenal (HNE) | Rat Brain | 0.01 - 6.25 µM | 0.5 fmol (on-column) | [1] |

| Acetic Acid | Fecal Specimens | Not Specified | Not Specified | [4] |

| Propionic Acid | Fecal Specimens | Not Specified | Not Specified | [4] |

| N-Acetylglycine | Plasma/Urine | Not Specified | Not Specified | [8] |

Mandatory Visualizations

Caption: A flowchart illustrating the key steps of the 3-NPH derivatization protocol for LC-MS analysis.

Caption: The TCA cycle, highlighting key carbonyl-containing intermediates analyzable by 3-NPH derivatization.

References

- 1. Development and evaluation of a liquid chromatography-tandem mass spectrometry method for simultaneous measurement of toxic aldehydes from brain tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Analysis of Short-Chain Fatty Acids/Organic Acids (3-NPH Derivatives) in Fecal Specimens from SPF and Antibiotic-Fed Mice : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 5. LC/MS/MS Method Package for Short Chain Fatty Acids : Shimadzu Scientific Instruments [ssi.shimadzu.com]

- 6. Metabolomic Analysis of Key Central Carbon Metabolism Carboxylic Acids as Their 3-Nitrophenylhydrazones by UPLC/ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Derivatization of N-Acyl Glycines by this compound for Targeted Metabolomics Analysis and Their Application to the Study of Diabetes Progression in Mice - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Quantitative Analysis of Sugars Using 3-Nitrophenylhydrazine